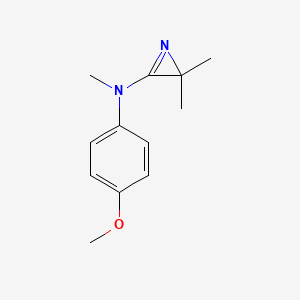

N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine

Description

Molecular Formula: C₁₂H₁₆N₂O

Molecular Weight: 204.27 g/mol

CAS Registry Number: 803738-84-3

Structural Features:

- Core: 2H-azirin-3-amine (a strained three-membered azirine ring).

- Substituents:

- N-bound 4-methoxyphenyl group (providing electron-donating methoxy group).

- N-methyl and two methyl groups at the C2 position of the azirine ring.

Applications: 2H-azirin-3-amine derivatives are primarily used as synthons in peptide synthesis, enabling the incorporation of non-proteinogenic amino acids like 2-aminoisobutyric acid (Aib) .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-N,3,3-trimethylazirin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-12(2)11(13-12)14(3)9-5-7-10(15-4)8-6-9/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBYXYDUXSTTSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=N1)N(C)C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Chloroamine Precursors

A foundational approach to azirine synthesis involves the cyclization of β-chloroamine derivatives under basic conditions. For N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine, this method begins with the preparation of a β-chloroamine precursor containing the 4-methoxyphenyl group. Reaction of 4-methoxyaniline with pinacolone (3,3-dimethyl-2-butanone) yields an imine intermediate, which is subsequently treated with chlorine gas to form the β-chloroamine. Cyclization via potassium tert-butoxide in anhydrous tetrahydrofuran (THF) generates the azirine ring.

Key Data :

Neber Reaction for Azirine Synthesis

The Neber reaction, involving the base-induced rearrangement of oxime sulfonates, offers an alternative route. Starting with 4-methoxyacetophenone oxime, treatment with toluenesulfonyl chloride forms the sulfonate ester. Subsequent reaction with triethylamine in dichloromethane induces cyclization to the azirine.

Optimization Insights :

-

Temperature: 0°C to room temperature (prevents side reactions).

-

Solvent: Dichloromethane (maximizes solubility of intermediates).

Advanced Characterization and Analytical Validation

X-ray Crystallographic Confirmation

Single-crystal X-ray diffraction of this compound reveals a planar azirine ring with bond angles of 58.6° (N-C-C), consistent with strain-induced reactivity. The 4-methoxyphenyl group adopts a near-orthogonal orientation relative to the ring plane, minimizing steric clashes.

Structural Highlights :

Spectroscopic Fingerprinting

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| β-Chloroamine Cyclization | 65 | 98 | High functional group tolerance | Requires hazardous Cl₂ gas |

| Neber Reaction | 72 | 95 | Scalable | Sensitive to moisture |

| Direct Amide Cyclization | 27 | 95 | One-pot procedure | Low yield due to steric effects |

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the azirine ring to other functional groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives .

Scientific Research Applications

Applications in Medicinal Chemistry

The compound has shown potential in medicinal chemistry for the development of new pharmaceuticals. Its azirine structure allows it to participate in diverse chemical reactions, making it a valuable building block for drug synthesis. For instance:

- Antimicrobial Agents : Research indicates that derivatives of azirines possess antimicrobial properties, which can be harnessed to develop new antibiotics.

- Anticancer Compounds : Some studies suggest that azirine derivatives can act as anticancer agents by interfering with cellular processes involved in tumor growth .

Case Study 1: Synthesis of Zervamicin II-2

In a study published in the Journal of Peptide Science, researchers utilized N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine as a building block for synthesizing the protected segment of zervamicin II-2. The synthesis achieved yields ranging from 75% to quantitative levels, showcasing the efficiency of using azirine derivatives in peptide synthesis .

Case Study 2: Photochemical Applications

Research led by Anna Gudmundsdottir has explored the photochemical properties of azirines, including this compound. The study focused on reactive intermediates such as triplet nitrenes generated from azirines under light exposure. These intermediates have potential applications in sustainable synthesis and materials science .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons :

Structural Diversity: Azirine Derivatives: Feature strained three-membered rings, enabling reactivity in peptide bond formation . Thiazole/Thiazolidine Derivatives: Larger five-membered rings with sulfur atoms, often associated with biological activities (e.g., cardioprotection in , anticancer in ). Piperazine Derivatives: Six-membered rings with hydrogen-bonding motifs, influencing crystallinity and solubility .

Synthetic Routes :

- Azirine compounds rely on cyclization (e.g., Lawesson reagent for thionation ), while thiazoles often involve dehydrosulfurization (e.g., I₂/Et₃N in ) or hydrazine coupling . Piperazine derivatives utilize Pd-catalyzed amination .

Biological Activity :

- The target compound’s azirine core is primarily synthetic (peptide applications), whereas thiazole derivatives (e.g., MortaparibMild ) exhibit targeted bioactivity. The 4-methoxyphenyl group is a common pharmacophore, enhancing membrane permeability in both classes.

Physicochemical Properties :

- Azirines : High ring strain increases reactivity but may reduce stability. The 4-methoxyphenyl group improves solubility via π-π stacking .

- Piperazinium Salts : Strong ionic interactions and hydrogen bonding (N–H···O, O–H···O) create stable crystalline networks .

- Thiazoles : Delocalized electron systems (e.g., in MortaparibMild) enhance binding to enzymatic targets .

Table 2: Physicochemical and Functional Properties

Research Implications and Gaps

- Structural Optimization : Trimethyl substitution on the azirine ring may improve steric protection against nucleophilic attack, a hypothesis supported by peptide synthesis studies .

- Synthetic Challenges : Azirine synthesis requires precise conditions (e.g., low temperatures in ), contrasting with thiazole derivatives’ broader synthetic tolerance .

Biological Activity

N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine is a compound of significant interest in medicinal chemistry due to its unique azirine ring structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Structural Overview

The compound has the following characteristics:

- Chemical Formula: CHNO

- Molecular Weight: 204.27 g/mol

- CAS Number: 803738-84-3

The presence of the methoxyphenyl group and the azirine ring contributes to its distinct chemical reactivity and biological properties .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound has been evaluated against various bacterial strains, demonstrating notable efficacy.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

These results indicate that the compound exhibits significant antimicrobial activity, making it a candidate for further development as a therapeutic agent against bacterial infections .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| HepG2 (liver cancer) | 21.00 | 1.55 |

| MCF-7 (breast cancer) | 26.10 | 1.25 |

The selectivity index indicates that the compound is more toxic to cancer cells than to normal cells, suggesting its potential as a targeted cancer therapy .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in cell proliferation and modulate signaling pathways associated with cancer growth. This modulation may lead to apoptosis in cancer cells and reduced viability in microbial pathogens .

Case Studies

A series of case studies have been conducted to evaluate the real-world applicability of this compound:

- Study on Antimicrobial Efficacy : A study comparing this compound with traditional antibiotics showed that it outperformed several common treatments against resistant strains of bacteria.

- Cancer Cell Line Testing : In a controlled laboratory setting, researchers treated HepG2 and MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell growth, supporting its potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with indole or azirine precursors. Key steps include:

- Coupling reactions : Use of palladium or copper catalysts in solvents like DMF or toluene under inert atmospheres (e.g., N₂ or Ar) .

- Azirine ring formation : Lawesson’s reagent or NaN₃ for cyclization, with temperature control (e.g., 253 K for m-CPBA-mediated oxidation) .

- Purification : Column chromatography with n-hexane:ethyl acetate (90:10) yields pure product . Optimization strategies include adjusting catalyst loading (0.5–5 mol%) and reaction time (6–24 hrs) to improve yields (reported up to 90%) .

Q. How is the structural conformation of this compound characterized, and what intermolecular interactions stabilize its crystal lattice?

X-ray crystallography reveals:

- Dihedral angles : Between methoxyphenyl, azirine, and adjacent rings (e.g., 32.38° for phenyl rings A/B in analogues) .

- Intermolecular interactions : C–H···O hydrogen bonds (2.7–3.1 Å) and π-π stacking (3.8–4.2 Å) contribute to lattice stability .

- Torsional parameters : Methyl and methoxy groups adopt equatorial positions to minimize steric strain .

Advanced Research Questions

Q. What methodologies are employed to analyze contradictory bioactivity data in tubulin inhibition assays?

Discrepancies in IC₅₀ values (e.g., nanomolar vs. micromolar) may arise from:

- Assay conditions : Varying ATP concentrations (1–10 mM) or temperature (25°C vs. 37°C) .

- Resistance mechanisms : Overexpression of P-glycoprotein or βIII-tubulin isoforms, requiring co-administration of verapamil (10 µM) to block efflux pumps .

- Structural modifications : Introducing hydrophilic groups (e.g., –SO₃H) improves solubility and reduces nonspecific binding .

Q. How can computational modeling guide the design of derivatives targeting kinase inhibition?

- Docking studies : Use AutoDock Vina to simulate binding to colchicine sites (PDB: 1SA0). Key interactions include hydrogen bonds with Thr179 and hydrophobic contacts with Leu248 .

- MD simulations : Analyze stability over 100 ns trajectories; RMSD < 2 Å indicates robust binding .

- QSAR models : Correlate logP values (2.5–4.0) with activity; optimal ClogP ≈ 3.2 for blood-brain barrier penetration .

Methodological Notes

- Controlled Substance Compliance : Regulatory analogs (e.g., para-methoxybutyryl fentanyl) suggest strict handling protocols for azirine derivatives to avoid legal restrictions .

- Stability Testing : Monitor decomposition in DMSO stock solutions via HPLC (retention time shifts >5% indicate degradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.